

Preclinical Profile of IPI-3063: A Potent and Selective p110 δ Inhibitor

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Compound of Interest

Compound Name: IPI-3063

Cat. No.: B15541843

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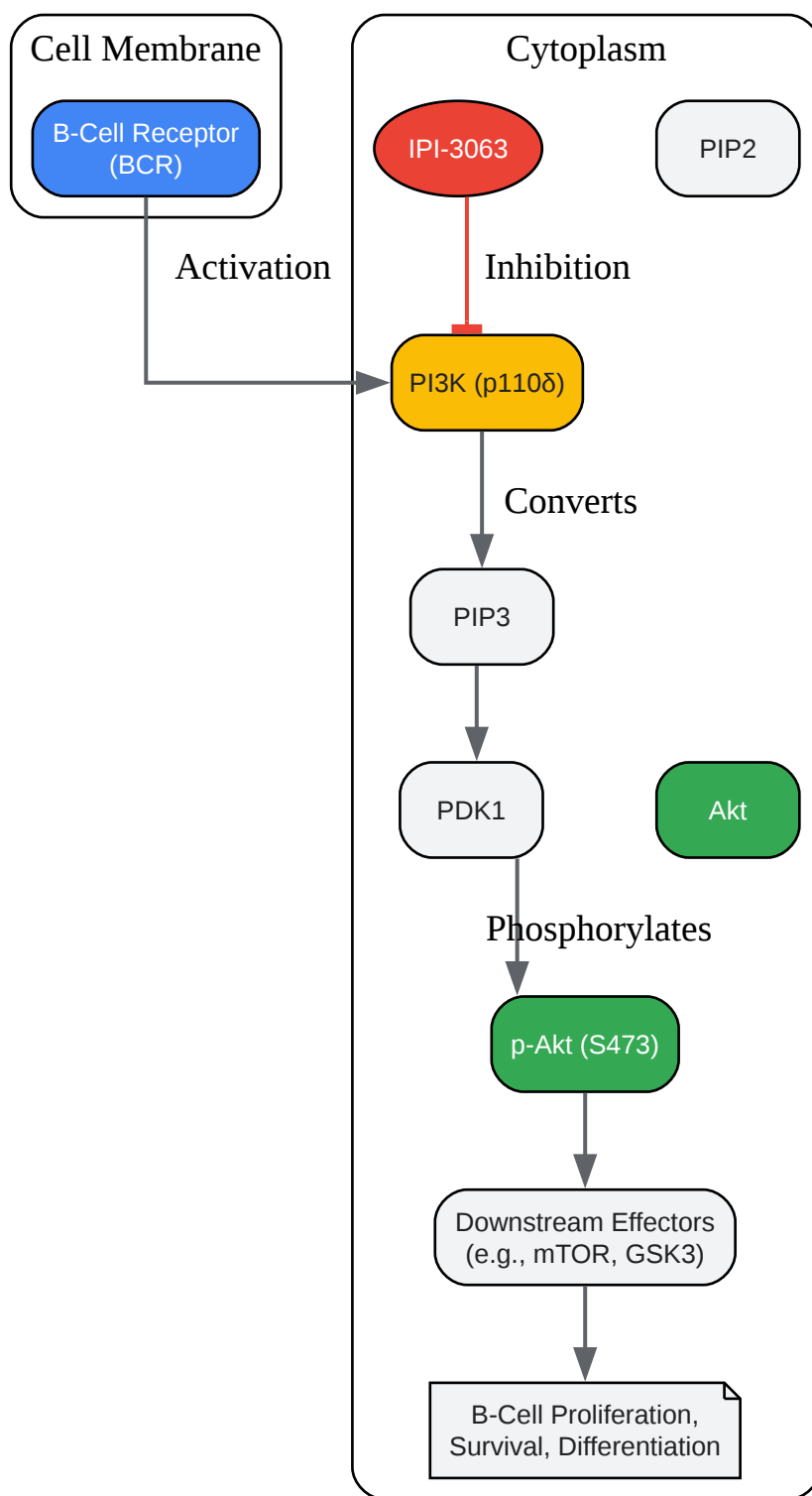
An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IPI-3063 is a highly potent and selective small molecule inhibitor of the p110 δ catalytic isoform of phosphoinositide 3-kinase (PI3K). Preclinical research has demonstrated its significant activity in modulating B-cell functions, highlighting its potential as a therapeutic agent in B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the preclinical data on **IPI-3063**, including its biochemical and cellular activity, effects on key signaling pathways, and detailed experimental protocols.

Mechanism of Action

IPI-3063 exerts its biological effects through the selective inhibition of the p110 δ isoform of PI3K.[1][2][3] The PI3K/Akt signaling pathway is crucial for the development, survival, activation, and differentiation of B lymphocytes.[2][3] By blocking p110 δ , **IPI-3063** effectively downregulates this pathway, leading to reduced phosphorylation of Akt and subsequent modulation of B-cell activities such as proliferation, survival, and differentiation.



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Caption: IPI-3063 Signaling Pathway Inhibition.

Data Presentation

Table 1: Biochemical and Cellular Potency of IPI-3063

Assay Type	Target	IC50 (nM)	Selectivity vs. p110δ	Reference
Biochemical	p110δ	2.5 ± 1.2	-	
p110α	>1000	>400-fold		
p110β	>1000	>400-fold		
p110γ	>1000	>400-fold		
Cell-based	p110δ	0.1	-	
Other Class I Isoforms	>100	>1000-fold		

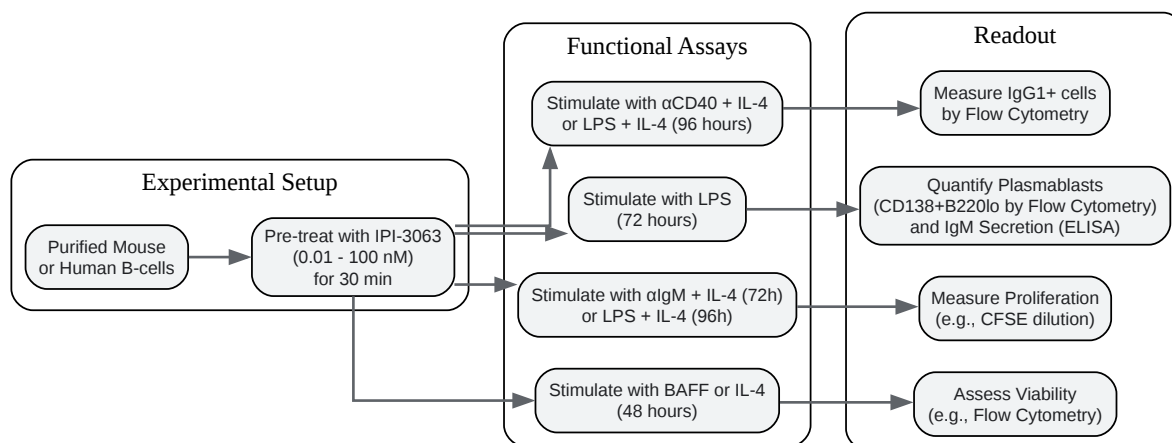
Table 2: In Vitro Effects of IPI-3063 on B-Cell Function

Functional Assay	Cell Type	Stimulation	Effect	Potency (Significant Effect at)	Reference
Survival	Purified Mouse B-cells	BAFF or IL-4	Reduced Survival	10 nM	
Proliferation	Purified Mouse B-cells	α IgM + IL-4 or LPS + IL-4	Reduced Proliferation	1-10 nM	
Proliferation	Human B-cells	Not specified	Inhibited Proliferation	Not specified	
Plasmablast Differentiation	Purified Mouse B-cells	LPS	Decreased Differentiation	1 nM	
Antibody Class Switching	Purified Mouse B-cells	α CD40 + IL-4	Increased IgG1 Switching	Not specified	
Akt Phosphorylation	Activated Mouse B-cells	Not specified	Reduced p-Akt (S473)	1 nM	

Experimental Protocols

In Vitro B-Cell Functional Assays

The following protocols are based on the methodologies described by Chiu et al., 2017.



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Caption: Workflow for In Vitro B-Cell Functional Assays.

1. B-Cell Proliferation, Survival, and Differentiation Assays:

- Cell Source: Purified mouse B-cells.
- Pre-treatment: Cells were pre-treated with various concentrations of **IPI-3063** (ranging from 0.01 to 100 nM) for 30 minutes.
- Stimulation:
 - Survival: B-cell activating factor (BAFF) or interleukin-4 (IL-4) for 48 hours.
 - Proliferation: Anti-IgM + IL-4 for 72 hours, or LPS + IL-4 for 96 hours.
 - Plasmablast Differentiation: LPS alone for 72 hours.
 - Antibody Class Switching: Anti-CD40 + IL-4 or LPS + IL-4 for 96 hours.

- Readout: Cellular responses were measured using appropriate methods, such as flow cytometry for cell surface markers (e.g., CD138, B220, IgG1) and proliferation dyes (e.g., CFSE), and ELISA for secreted antibodies (e.g., IgM).

2. p-Akt (S473) ELISA Assay:

- Objective: To quantify the inhibition of PI3K signaling downstream of p110δ.
- Method: A sandwich ELISA kit (e.g., Cell Signaling Technology, cat. no. 7143) was used to measure the levels of phosphorylated Akt at serine 473 in cell lysates after treatment with **IPI-3063**.

In Vivo Studies

- Animal Model: Brown Norway rats.
- Dosing: 50 mg/kg administered orally.
- Formulation: Two formulations have been described:
 - A solution in DMSO, PEG300, and Tween80.
 - A suspension in 0.5% carboxymethylcellulose and 0.05% Tween 80 in ultra-pure water.
- Pharmacokinetics: While quantitative pharmacokinetic data is not publicly available, **IPI-3063** is reported to have good pharmacokinetics in mice.

Conclusion

The preclinical data for **IPI-3063** strongly support its profile as a potent and highly selective inhibitor of PI3K p110δ. Its ability to effectively modulate B-cell survival, proliferation, and differentiation at nanomolar concentrations in vitro suggests its potential for the treatment of diseases driven by aberrant B-cell activity. Further in vivo studies to establish a comprehensive pharmacokinetic and pharmacodynamic profile, as well as efficacy in relevant disease models, would be critical for its clinical development.

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References

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